molecular formula C20H15N3O3S B5307679 4-benzoyl-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

4-benzoyl-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B5307679
M. Wt: 377.4 g/mol
InChI Key: QHNZWSSIOWWGPH-BMRADRMJSA-N
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Description

4-Benzoyl-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound characterized by its intricate molecular structure, which includes a benzoyl group, a hydroxyl group, a phenyl group, and a thiadiazole ring. This compound is part of the broader class of heterocyclic compounds, which are known for their diverse biological and chemical properties.

Properties

IUPAC Name

(4E)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S/c1-12-21-22-20(27-12)23-16(13-8-4-2-5-9-13)15(18(25)19(23)26)17(24)14-10-6-3-7-11-14/h2-11,16,24H,1H3/b17-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNZWSSIOWWGPH-BMRADRMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: . One common synthetic route involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with benzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then further reacted with phenylhydrazine to introduce the phenyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors, depending on the desired production volume. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group to a carbonyl group.

  • Reduction: Reducing agents like lithium aluminum hydride can reduce the carbonyl group to an alcohol.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

  • Oxidation: The major product is the corresponding carboxylic acid derivative.

  • Reduction: The major product is the corresponding alcohol derivative.

  • Substitution: The major products include various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activity, including antimicrobial and anticancer properties. In medicine, it is being explored for its therapeutic potential in treating various diseases. In industry, it is used as an intermediate in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biological effects. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

This compound is unique in its structure and properties compared to other similar compounds. Some similar compounds include 4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one and 4-benzoyl-3-hydroxy-5-(4-methylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one. These compounds differ in the substituents on the phenyl ring, which can lead to variations in their biological activity and chemical reactivity.

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